Molecular Weight Optimization: N2-Acetyl Occupies a Unique MW Window Between Unsubstituted and Bulky Lipophilic Analogs
The N2-acetyl substituent positions this compound at MW 183.16—substantially higher than the unsubstituted parent (MW 141.13) and 7-methyl analog (MW 155.15), yet markedly lower than the N2-benzhydryl derivative (MW 307.35) . This intermediate molecular weight falls within the optimal range for fragment lead-like chemical space (MW ≤250) while offering an additional H-bond acceptor (acetyl carbonyl) absent in the parent scaffold [1].
HBA count 4
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 183.16; HBA count = 4 (two dione carbonyls + acetyl carbonyl + azetidine N) |
| Comparator Or Baseline | Parent 2,5,7-triazaspiro[3.4]octane-6,8-dione (CAS 1026796-16-6): MW 141.13, HBA = 3; 7-Methyl analog (CAS 1935561-93-5): MW 155.15, HBA = 3; 2-Benzhydryl analog (CAS 36883-36-0): MW 307.35, HBA = 3 |
| Quantified Difference | Target MW is 29.8% higher than parent, 18.1% higher than 7-methyl, and 40.4% lower than 2-benzhydryl. Adds 1 H-bond acceptor vs. parent and 7-methyl. |
| Conditions | Calculated from molecular formula; HBA count per standard Lipinski rules. |
Why This Matters
Procurement decisions for fragment library design or lead optimization require precise MW targeting; this compound uniquely fills the 180–185 Da niche within the triazaspiro[3.4]octane series.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. View Source
